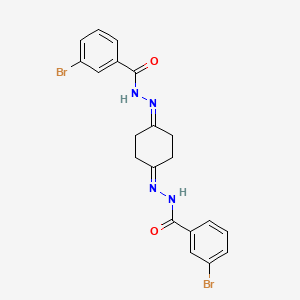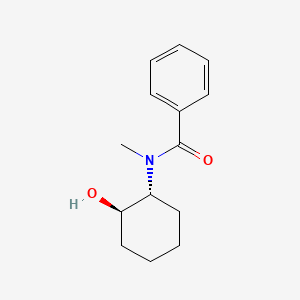
1,3-BIS(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDINE
Descripción general
Descripción
1,3-BIS(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDINE is a synthetic organic compound belonging to the class of imidazolidines. This compound is characterized by the presence of two 4-methylbenzenesulfonyl groups attached to the imidazolidine ring, along with a propan-2-yl substituent. Imidazolidines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDINE typically involves the reaction of 4-methylbenzenesulfonyl chloride with an imidazolidine derivative under basic conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine or sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-BIS(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding sulfoxides or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of new derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides or sulfides.
Substitution: Various substituted imidazolidine derivatives.
Aplicaciones Científicas De Investigación
1,3-BIS(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers or surfactants.
Mecanismo De Acción
The mechanism of action of 1,3-BIS(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDINE depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or modulating receptor activity. The sulfonyl groups can interact with active sites of enzymes, leading to inhibition of their activity. The propan-2-yl group may enhance the compound’s binding affinity to specific molecular targets, thereby increasing its potency.
Comparación Con Compuestos Similares
Similar Compounds
1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDINE: Lacks the propan-2-yl substituent, which may affect its reactivity and binding properties.
1,3-BIS(4-METHYLBENZENESULFONYL)-2-METHYLIMIDAZOLIDINE: Contains a methyl group instead of a propan-2-yl group, leading to differences in steric and electronic effects.
1,3-BIS(4-METHYLBENZENESULFONYL)-2-ETHYLIMIDAZOLIDINE: Features an ethyl group, which may influence its solubility and reactivity.
Uniqueness
1,3-BIS(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDINE is unique due to the presence of the propan-2-yl group, which can enhance its binding affinity and selectivity towards specific molecular targets. This structural feature may also influence its solubility, reactivity, and overall biological activity, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
1,3-bis-(4-methylphenyl)sulfonyl-2-propan-2-ylimidazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-15(2)20-21(27(23,24)18-9-5-16(3)6-10-18)13-14-22(20)28(25,26)19-11-7-17(4)8-12-19/h5-12,15,20H,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZYRBXWUNKWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C(C)C)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione](/img/structure/B3743847.png)
![5-[(4-Fluorophenyl)methyliminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione](/img/structure/B3743851.png)
![6-Hydroxy-1-(4-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B3743858.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3743864.png)
![1-(2,5-Dimethoxyphenyl)-5-[(3,5-dimethoxyphenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione](/img/structure/B3743867.png)
![5-[(3,5-Dimethoxyphenyl)iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B3743881.png)
![1-[(4-FLUOROPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE](/img/structure/B3743895.png)
![2-[(1,3-Dioxo-2,3-dihydro-1H-inden-2-YL)(3-nitrophenyl)methyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3743918.png)


![1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B3743940.png)
![[Benzoyl-(6-chloro-2-methylpyrimidin-4-yl)amino] benzoate](/img/structure/B3743947.png)
![1-[3,4,4-trichloro-1-(4-morpholinyl)-2-nitro-1,3-butadien-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B3743952.png)
![4-(4-methylphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3743962.png)
